ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes furan, benzothiazepine, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Cyclization Reactions: Formation of the benzothiazepine ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the acetamido group via amidation reactions.
Esterification: Formation of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The furan and benzothiophene rings can be oxidized under specific conditions.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
ETHYL 2-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 2-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:
Benzothiazepine Derivatives: Known for their use in medicinal chemistry, particularly as calcium channel blockers.
Furan Derivatives: Widely studied for their antibacterial and antifungal properties.
Benzothiophene Derivatives: Known for their applications in organic electronics and as pharmaceutical agents.
The uniqueness of ETHYL 2-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its combined structural features, which may confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C26H26N2O5S2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C26H26N2O5S2/c1-2-32-26(31)24-16-8-3-5-11-19(16)35-25(24)27-22(29)15-28-17-9-4-6-12-20(17)34-21(14-23(28)30)18-10-7-13-33-18/h4,6-7,9-10,12-13,21H,2-3,5,8,11,14-15H2,1H3,(H,27,29) |
InChI Key |
OJTMHQNEEOJVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)CC(SC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
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